

SJPYT-195: A Technical Whitepaper on a Novel GSPT1 Molecular Glue Degrader

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SJPYT-195, a novel small molecule, has been identified as a potent molecular glue degrader of the G1 to S phase transition 1 (GSPT1) protein. Initially conceived as a proteolysis-targeting chimera (PROTAC) for the pregnane X receptor (PXR), **SJPYT-195** was discovered to induce the degradation of GSPT1, which in turn leads to a reduction in PXR protein levels. This finding opens new avenues for therapeutic intervention in cancers where GSPT1 is overexpressed, such as acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of **SJPYT-195**, including its mechanism of action, quantitative performance data, detailed experimental protocols for its characterization, and relevant signaling pathways.

Introduction

Targeted protein degradation has emerged as a promising therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glue degraders are small molecules that induce a direct interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. **SJPYT-195** represents a new class of GSPT1-degrading molecular glues, demonstrating a distinct mechanism from traditional PROTACs. This document serves as a technical resource for researchers and drug developers interested in the biology of GSPT1 and the therapeutic potential of **SJPYT-195**.



Quantitative Data Summary

The following tables summarize the key quantitative data for **SJPYT-195** and the well-characterized GSPT1 degrader, CC-885, in SNU-C4 3xFLAG-PXR knock-in (KI) cells.

Table 1: Degradation Potency and Efficacy of SJPYT-195[1]

Compound	Target	DC50 (nM)	Dmax (%)	Cell Line
SJPYT-195	Endogenous PXR	310 ± 130	85 ± 1	SNU-C4 3xFLAG-PXR KI

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cytotoxicity of GSPT1 Degraders[1]

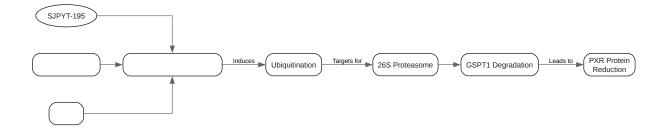
Compound	CC50 (nM)	Cell Line
SJPYT-195	440 ± 80	SNU-C4 3xFLAG-PXR KI
CC-885	3.3 ± 0.3	SNU-C4 3xFLAG-PXR KI

CC50: Half-maximal cytotoxic concentration.

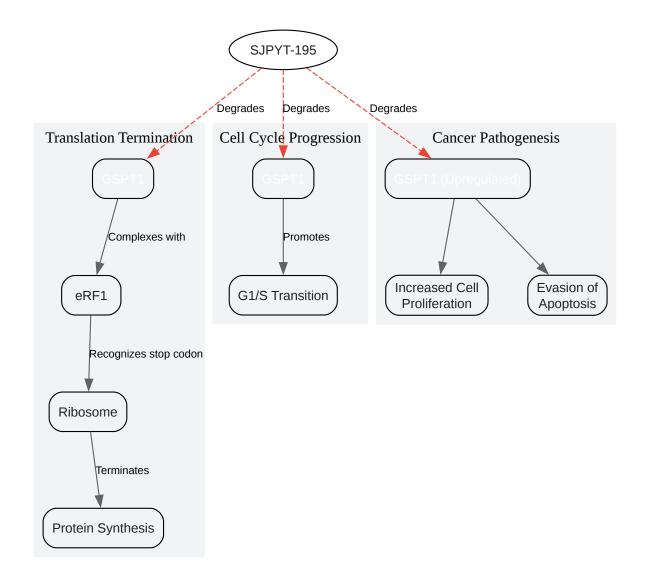
Mechanism of Action

SJPYT-195 functions as a molecular glue that promotes the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and GSPT1. This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The degradation of GSPT1, a key translation termination factor, subsequently results in the indirect reduction of PXR protein levels.

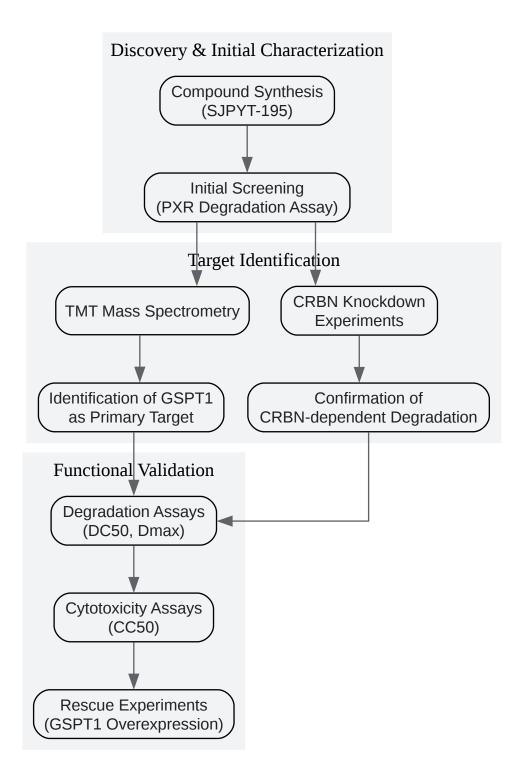












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References

- 1. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PMC [pmc.ncbi.nlm.nih.gov]
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